molecular formula C10H8ClNO3 B12311617 4-Chloro-7-methoxy-1H-indole-2-carboxylic acid

4-Chloro-7-methoxy-1H-indole-2-carboxylic acid

Cat. No.: B12311617
M. Wt: 225.63 g/mol
InChI Key: FPMNNFPNZOXDMG-UHFFFAOYSA-N
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Description

4-Chloro-7-methoxy-1H-indole-2-carboxylic acid is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indoles are known for their biological activities and are found in various natural compounds, including tryptophan and plant hormones like indole-3-acetic acid

Preparation Methods

The synthesis of 4-Chloro-7-methoxy-1H-indole-2-carboxylic acid typically involves the Fischer indole synthesis, which is a well-known method for constructing indole derivatives. This method involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . For industrial production, the process may be optimized to increase yield and purity, often involving the use of catalysts and controlled reaction conditions .

Chemical Reactions Analysis

4-Chloro-7-methoxy-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced indole derivatives.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Mechanism of Action

The mechanism of action of 4-Chloro-7-methoxy-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets. Indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological pathways. For instance, they can inhibit enzymes, modulate receptor activity, and interfere with cellular signaling processes .

Comparison with Similar Compounds

4-Chloro-7-methoxy-1H-indole-2-carboxylic acid can be compared with other indole derivatives such as:

The unique combination of the chloro and methoxy groups in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C10H8ClNO3

Molecular Weight

225.63 g/mol

IUPAC Name

4-chloro-7-methoxy-1H-indole-2-carboxylic acid

InChI

InChI=1S/C10H8ClNO3/c1-15-8-3-2-6(11)5-4-7(10(13)14)12-9(5)8/h2-4,12H,1H3,(H,13,14)

InChI Key

FPMNNFPNZOXDMG-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=C(C=C1)Cl)C=C(N2)C(=O)O

Origin of Product

United States

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